molecular formula C10H19NO2 B2725198 Tert-butyl 2-aminocyclopentane-1-carboxylate CAS No. 155872-20-1

Tert-butyl 2-aminocyclopentane-1-carboxylate

Cat. No. B2725198
CAS RN: 155872-20-1
M. Wt: 185.267
InChI Key: TUOXUKFPVXCENT-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminocyclopentane-1-carboxylate, also known as TBC, is a cyclic amine derivative of cyclopentane carboxylic acid. It is an important compound in organic synthesis and has been used in various research applications. TBC is a colorless, odorless, and water-soluble compound that is synthesized from cyclopentane carboxylic acid and tert-butyl amine. It is a versatile reagent and has been used in various fields such as organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Synthesis of Cispentacin

Tert-butyl 2-aminocyclopentane-1-carboxylate plays a critical role in the synthesis of cispentacin, an antifungal antibiotic. The conjugate addition reaction of lithium (S)-(α-methylbenzyl)benzylamide to tert-butyl 1-cyclopentene-1-carboxylate is a key step in this process, showcasing the compound's utility in stereoselective synthesis (Davies, Ichihara, & Walters, 1993).

Enantiomer Synthesis

Tert-butyl 2-aminocyclopentane-1-carboxylate is used in the efficient synthesis of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate enantiomers. The kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate allow for the production of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers (Davies et al., 2003).

Chiral Auxiliary and Dipeptide Synthesis

The compound serves as a chiral auxiliary in dipeptide synthesis. Enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, derived from 2-aminocyclopentane-1-carboxylate, have been utilized for the synthesis of enantiomerically pure compounds, demonstrating its role in promoting chirality in chemical reactions (Studer, Hintermann, & Seebach, 1995).

Molecular Structure and Crystallography

Studies on the molecular structure of related compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provide insights into the crystallography and structural characteristics of cyclic amino acid esters. This work underscores the importance of such compounds in understanding molecular interactions and structural properties (Moriguchi et al., 2014).

Intermediate in Synthesis of Bioactive Compounds

Tert-butyl 2-aminocyclopentane-1-carboxylate also finds application as an intermediate in the synthesis of bioactive compounds. Its use in various chemical reactions contributes to the development of new pharmaceuticals and therapeutic agents, exemplifying its versatility in medicinal chemistry (Lebel & Leogane, 2005).

properties

IUPAC Name

tert-butyl 2-aminocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7-8H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOXUKFPVXCENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-aminocyclopentane-1-carboxylate

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